molecular formula C10H9ClOS2 B127624 2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone CAS No. 153275-57-1

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone

Cat. No.: B127624
CAS No.: 153275-57-1
M. Wt: 244.8 g/mol
InChI Key: VBXUCKQKYMNERX-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone is a useful research compound. Its molecular formula is C10H9ClOS2 and its molecular weight is 244.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on compounds structurally related to 2-Chloro-1-(2,3-dihydrobenzo[b][1,4]dithiin-6-yl)ethanone often focuses on their synthesis and reactivity. For example, studies have explored the synthesis of dihydroindolo[1,2-c]quinazoline derivatives through reactions catalyzed by BF3·Etherate, indicating a deep interest in exploring the reactivity of similar compounds for creating complex heterocyclic structures (Harano et al., 2007). Such research is crucial for developing new synthetic routes and understanding the fundamental aspects of chemical reactivity.

Pharmaceutical Intermediates

The compound and its relatives have implications in pharmaceutical research, particularly as intermediates in drug synthesis. For instance, a study on the biotransformation with a new Acinetobacter sp. isolate for highly enantioselective synthesis of a chiral intermediate of Miconazole highlights the importance of such chemicals in producing chiral intermediates for antifungal agents (Miao et al., 2019). This demonstrates the role of similar compounds in facilitating the synthesis of biologically active molecules.

Chemical Structure and Molecular Studies

Research also extends to the structural analysis of related compounds, which is crucial for understanding their potential applications. For example, the crystal structure and theoretical study of a compound with a similar structure to this compound provided insights into its electronic and crystal structure, aiding in the prediction of its reactivity and properties (Aydın et al., 2017).

Advanced Material Synthesis

Compounds in this class are also explored for their potential in advanced material synthesis. The electrochemical synthesis methods and the development of new materials from related compounds underscore their versatility and potential for creating novel materials with unique properties (Amani & Nematollahi, 2012).

Properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClOS2/c11-6-8(12)7-1-2-9-10(5-7)14-4-3-13-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXUCKQKYMNERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(S1)C=CC(=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397178
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153275-57-1
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153275-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(2,3-dihydro-1,4-benzodithiin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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